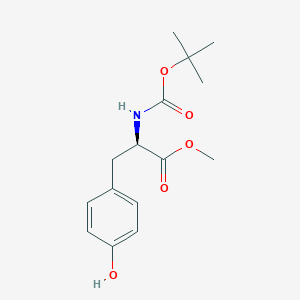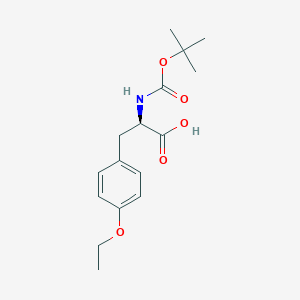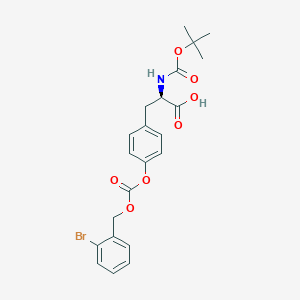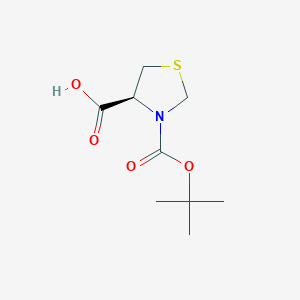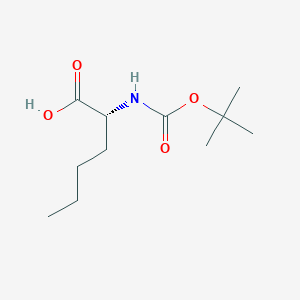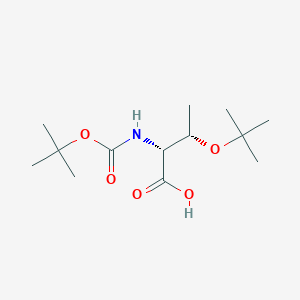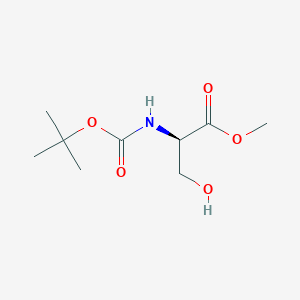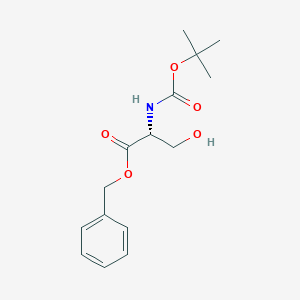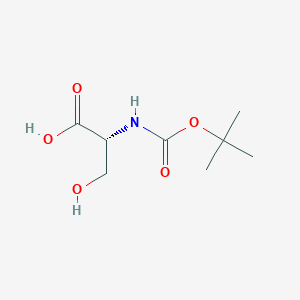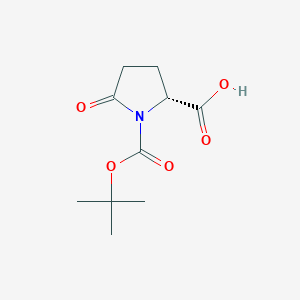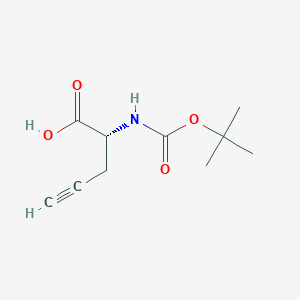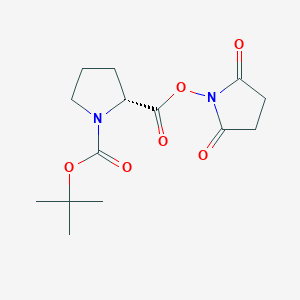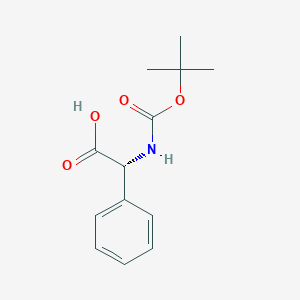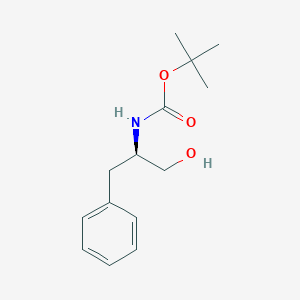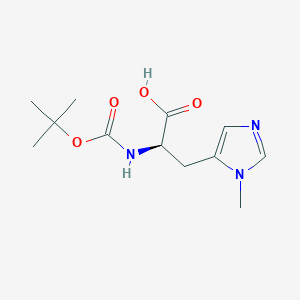
Boc-D-his(3-ME)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-D-his(3-ME)-OH” is a biochemical compound used for proteomics research . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Boc-D-his(3-ME)-OH” is represented by the empirical formula C12H19N3O4 . The molecular weight of the compound is 269.30 g/mol .
Physical And Chemical Properties Analysis
“Boc-D-his(3-ME)-OH” is a white powder . Its melting point is between 176 - 184 °C . The compound has a molecular weight of 269.30 g/mol .
Wissenschaftliche Forschungsanwendungen
Photocatalytic Applications
- Photocatalysis and Environmental Applications : A review on the modification and application of (BiO)2CO3-based photocatalysts, including strategies to enhance visible light-driven photocatalytic performance, demonstrates the material's potential in fields such as environmental pollution control and healthcare. The enhancements in photocatalytic activity are attributed to mechanisms like p–n junction formation, Schottky junctions, and surface plasmon resonance effects (Ni et al., 2016).
Computational and Theoretical Studies
- Molecular Modeling and Docking Studies : A study exploring the spectroscopic, electronic, and biological properties of Boc-D-Lys-OH (BDLO) through quantum chemical calculations and molecular docking suggests that BDLO has a high binding affinity with anti-apoptotic proteins, indicating potential as a chemotherapy molecule (Şaş et al., 2020).
Material Science and Electrochemistry
- Anodic Oxidation and Material Degradation Studies : Research on anodic oxidation of specific compounds with boron-doped diamond electrodes provides insights into the mechanisms of material degradation and the generation of hydroxyl radicals, which are crucial for environmental remediation applications (Flox et al., 2005).
Boron Chemistry and Coordination
- Boronic Acid and Boryl Complex Studies : Investigations into the structures and energies of boryl complexes reveal insights into boron chemistry, including the importance of dative versus hydrogen bonding in the stabilization of these complexes, which is critical for the development of new materials and pharmaceuticals (Sivignon et al., 2002).
Biosensors and Environmental Monitoring
- BOD Sensing for Water Quality Assessment : Innovative approaches to biochemical oxygen demand (BOD) sensing using microbial cells or enzymes highlight advancements in environmental monitoring, critical for assessing water quality and organic pollution (Wang et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-7-15(8)4/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZFLUIZBZNCTI-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428615 |
Source


|
| Record name | BOC-D-HIS(3-ME)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-his(3-ME)-OH | |
CAS RN |
200871-84-7 |
Source


|
| Record name | BOC-D-HIS(3-ME)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

